Cycloastragenol

Neuropharmacology Pharmacokinetics Blood-Brain Barrier

Astragaloside IV requires gut microbiome biotransformation to CAG, causing variable systemic exposure. Direct procurement of high-purity Cycloastragenol eliminates this confounder. • Only natural product telomerase activator; superior BBB permeability vs. AS-IV for neuroprotection studies. • ≥98% HPLC; 91.8% hepatic metabolism in 30 min-ideal probe for bioavailability formulation studies. • Published 2.5-kg synthesis with validated HPLC-CAD method enables industrial QC protocol development.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
CAS No. 78574-94-4
Cat. No. B1669396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloastragenol
CAS78574-94-4
Synonymsastramembrangenin
cycloastragenol
cyclogalegigenin
GRN510
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C
InChIInChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1
InChIKeyWENNXORDXYGDTP-UOUCMYEWSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cycloastragenol Procurement Guide


Cycloastragenol (CAG, CAS 78574-94-4) is a tetracyclic triterpenoid aglycone derived from the hydrolysis of astragaloside IV, the principal saponin in Astragalus membranaceus [1]. It is distinguished within its structural class by its unique ability to activate telomerase in multiple cell types, a property that underpins its investigation in age-related, degenerative, and inflammatory conditions [2]. As the genuine sapogenin of major astragalus saponins, CAG represents a critical probe compound and pre-clinical candidate due to its enhanced bioavailability and blood-brain barrier permeability compared to glycosylated precursors [3].

Probe Identity
Tetracyclic triterpenoid aglycone; genuine sapogenin from astragaloside IV hydrolysis
Key Research Context
Telomerase activation pathway studies, CNS penetration research, metabolic stability investigation
Procurement Advantage
Defined aglycone entity avoids gut-microbiome biotransformation variability of glycosylated precursors

Cycloastragenol Substitution Risks


Substituting cycloastragenol (CAG) with its glycosylated precursor astragaloside IV (AS-IV) or other astragalus saponins in research or formulation settings introduces significant variability in both pharmacokinetic exposure and molecular target engagement. While AS-IV is a major constituent of herbal extracts, its oral bioavailability is exceedingly low and its systemic circulation depends entirely on prior biotransformation to CAG by the gut microbiome, a process that is highly variable between individuals and experimental models [1]. Furthermore, the glycoside moiety of AS-IV impairs blood-brain barrier permeability, a critical limitation for neurological applications, which is overcome by the aglycone CAG [2]. Consequently, direct procurement of CAG as a defined chemical entity, rather than relying on herbal extracts or precursors, is essential for ensuring reproducible dosing and interpreting downstream biological effects.

Compound
Cycloastragenol (CAG) Target
Astragaloside IV (AS-IV) Substitute
CNS Access
Reported higher blood-brain barrier permeability; aglycone enables passive diffusion
Glycoside moiety impairs BBB penetration; CNS model exposure may not transfer
Systemic Exposure
Directly available as active aglycone; no prodrug conversion required
Oral bioavailability depends on gut-microbiome biotransformation to CAG; high inter-individual variability
Reproducibility
Defined chemical entity; consistent dosing and exposure interpretation
Herbal-extract or precursor reliance introduces conversion-efficiency uncertainty across models

Cycloastragenol vs. Analogs: Key Evidence


Superior Blood-Brain Barrier Permeability

In a biotransformation-integrated network pharmacology study, the blood-brain barrier permeability of cycloastragenol (CAG) was directly compared to that of its glycosylated precursor astragaloside IV (ASIV) [1]. The study explicitly concluded that the metabolites, including cycloastragenol, showed higher blood–brain barrier permeability than ASIV [1]. This differential permeability is attributed to the absence of the glycoside moiety in CAG, which reduces molecular weight and increases lipophilicity, thereby enhancing passive diffusion across biological membranes.

BBB Permeability
Head-to-head
CAG > AS-IV (qualitative)
In silico ADMET + murine ICH model validation
Supports CNS penetration assay context
Glycoside removal enhances lipophilicity; model-specific review
Neuropharmacology Pharmacokinetics Blood-Brain Barrier

Bioactive Metabolite of Astragaloside IV

A pharmacokinetic study in rats directly quantified the plasma exposure of astragaloside IV (AIV) and its metabolites following oral administration of AIV at 10 mg/kg [1]. The data revealed that cycloastragenol (CA) and its epimer (CA-iso) are the main circulating components, with AIV itself exhibiting a distinct plasma profile. The area under the concentration-time curve (AUC0-∞) for CA was 88.60 ± 9.66 nM·h, while the AUC for AIV was 452.28 ± 43.33 nM·h, and the AUC for CA-iso was 179.06 ± 28.53 nM·h. This demonstrates that AIV is extensively converted in vivo, and CA is a key active principle.

Plasma AUC (Rat)
Head-to-head
88.60 ± 9.66 nM·h (CA)
vs AIV 452.28 ± 43.33 nM·h; CA-iso 179.06 ± 28.53 nM·h
Reported aglycone exposure context
10 mg/kg oral AIV, male SD rats, LC-MS/MS; CA is key circulating species
Pharmacokinetics Drug Metabolism Prodrug

Extensive Hepatic First-Pass Metabolism

An in vitro metabolism study using rat and human liver microsomes quantified the extent of cycloastragenol (CAG) degradation, highlighting a key consideration for oral formulation [1]. After a 30-minute incubation, only 17.4% of the starting amount of CAG remained in rat liver microsomes, and only 8.2% remained in human liver microsomes [1]. This indicates a substantial and rapid first-pass hepatic metabolism, with monohydroxylation and further oxidation identified as primary metabolic pathways.

Hepatic Stability
Head-to-head
8.2% remaining (human, 30 min)
17.4% remaining (rat); monohydroxylation + oxidation pathways
Supports formulation-exposure review
High first-pass clearance; nanoencapsulation or inhibitor co-administration context
Drug Metabolism Bioavailability Formulation

Synergistic Telomere Lengthening in Combination

A study evaluating the effects of astragaloside IV (AS-IV), cycloastragenol (CAG), and a biopeptide complex on telomere length in human senescent fibroblasts and mesenchymal stromal cells reported that individual components had no significant standalone effect [1]. Specifically, the study noted: 'None of the composition components caused a significant change in the determined parameters on its own. Only cycloastragenol had a negligible effect on the telomere length in fibroblasts.' [1] In contrast, the combination of all three components produced a significant increase in telomere length and telomerase activity.

Telomere Elongation
Context-dependent
Negligible standalone effect
Significant increase only in triple combination (CAG + AS-IV + peptide)
Model-response context; combination required
Senescent fibroblasts, flow-FISH; data to verify in other models
Geroprotection Telomere Biology Combination Therapy

Scalable Production & Impurity Profiling

A 2023 study detailed the efficient production of cycloastragenol (CAG) on a 2.5-kg scale using Smith degradation from astragaloside IV (AS-IV), a method that overcomes the limitations of traditional plant extraction [1]. The study also performed comprehensive impurity profiling, identifying 15 distinct impurities in the CAG active pharmaceutical ingredient (API) using HPLC-CAD and UPLC-LTQ-Orbitrap-MS [1]. Notably, the study developed these analytical methods specifically because CAG and its related impurities lack strong chromophores and have weak UV absorption, rendering standard HPLC-DAD methods ineffective for quality control [1].

QC & Scale-up
Method context
2.5-kg batch; 15 impurities identified
HPLC-CAD required; UV detection unsuitable
Supports analytical method specification
Smith degradation from AS-IV; UPLC-LTQ-Orbitrap-MS profiling
Process Chemistry Quality Control GMP Manufacturing

Cycloastragenol Application Scenarios


CNS Disease Models with BBB Penetration

Due to its established superior blood-brain barrier permeability compared to astragaloside IV [1], cycloastragenol is the preferred compound for pre-clinical studies investigating neuroprotective or neuroinflammatory mechanisms in models of intracerebral hemorrhage, ischemic stroke, or neurodegeneration. Procurement of high-purity CAG enables direct dosing and eliminates the variability associated with the biotransformation of AS-IV to CAG.

Telomerase Agonist Mechanistic Studies

As the only natural product reported to activate telomerase [2], cycloastragenol serves as an essential tool compound for dissecting telomerase-dependent pathways in cell biology. However, researchers should note that while CAG activates telomerase in multiple cell types , its effect on telomere length in certain senescent cell models may be negligible when used alone, suggesting it is best deployed in combination with other geroprotective agents for maximal effect [3].

First-Pass Hepatic Clearance Studies

The extensive and rapid hepatic metabolism of cycloastragenol, quantified as a 91.8% reduction in human liver microsomes over 30 minutes [4], makes it an ideal probe substrate for evaluating formulation technologies designed to enhance oral bioavailability. Researchers developing nano-formulations, prodrugs, or co-administration strategies can use CAG as a benchmark compound with well-characterized metabolic instability.

GMP Production of Triterpenoid APIs

The documented 2.5-kg scale Smith degradation synthesis of CAG from AS-IV, combined with the established impurity profile and validated HPLC-CAD analytical method [5], provides a robust framework for industrial manufacturing. Contract manufacturing organizations (CMOs) and pharmaceutical developers can leverage this published process chemistry to establish quality control protocols, particularly noting that standard HPLC-DAD is unsuitable for CAG purity analysis due to its weak UV absorbance [5].

Application
Selection Property
Validation Focus
CNS disease-model studies
Blood-brain barrier permeability context
Aglycone-dependent penetration review
Telomerase pathway research
Telomerase activation assay context
Combination-effect model-response interpretation
Oral formulation exposure studies
First-pass hepatic clearance profile
Formulation-dependent exposure review
Scalable API process development
Smith degradation route; impurity atlas
HPLC-CAD method validation; UV-method avoidance
All applications reflect research-use contexts. Cycloastragenol is a pre-clinical probe compound; no therapeutic or clinical use is implied.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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